N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide
Description
N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide is a benzothiazole derivative featuring:
- A 1,3-benzothiazole core with a sulfamoyl group (-SO₂NH₂) at position 6.
- A propargyl (prop-2-yn-1-yl) substituent at position 3.
- A naphthalene-2-carboxamide group attached via a Z-configuration imine bond at position 2.
While direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar frameworks exhibit roles in drug development and materials science .
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c1-2-11-24-18-10-9-17(29(22,26)27)13-19(18)28-21(24)23-20(25)16-8-7-14-5-3-4-6-15(14)12-16/h1,3-10,12-13H,11H2,(H2,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFDGMUBRQBZPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The 2,3-dihydro-1,3-benzothiazole scaffold forms the foundational structure of the target compound. The synthesis begins with 2-aminobenzenethiol derivatives, which undergo cyclization with carbonyl-containing reagents. A representative approach involves:
Step 1: Cyclocondensation
Reacting 2-aminobenzenethiol with α-keto esters or α-haloketones under acidic or basic conditions generates the dihydrobenzothiazole ring. For instance, treatment with ethyl bromopyruvate in ethanol at 60–80°C for 6–12 hours yields the 2,3-dihydro-1,3-benzothiazole-2-carboxylate intermediate. Subsequent hydrolysis with aqueous NaOH produces the free carboxylic acid, which is decarboxylated thermally or via acid catalysis to yield the unsubstituted dihydrobenzothiazole.
Step 2: Sulfamoylation at C6
Introducing the sulfamoyl group (-SO2NH2) at the 6-position requires electrophilic sulfonation followed by amidation. Chlorosulfonation of the benzothiazole intermediate using chlorosulfonic acid at 0–5°C generates the sulfonyl chloride derivative. This intermediate is treated with ammonium hydroxide in tetrahydrofuran (THF) at room temperature, affording the 6-sulfamoyl-substituted benzothiazole.
Propargylation at N3
The (2Z)-3-(prop-2-yn-1-yl) substituent is introduced via alkylation of the benzothiazole nitrogen.
Step 3: Alkylation with Propargyl Bromide
The 6-sulfamoyl-2,3-dihydro-1,3-benzothiazole is dissolved in dimethylformamide (DMF) and treated with propargyl bromide (1.2 equivalents) in the presence of potassium carbonate (2.5 equivalents) at 50–60°C for 8–10 hours. The reaction proceeds via an SN2 mechanism, yielding the N-propargylated intermediate. The Z-configuration of the exocyclic double bond is stabilized by steric and electronic effects, with the propargyl group adopting a trans orientation relative to the sulfamoyl substituent.
Formation of the Exocyclic Imine
The "-ylidene" moiety in the target compound arises from dehydrogenation or condensation.
Step 4: Oxidative Dehydrogenation
Treating the N-propargylated benzothiazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature induces dehydrogenation, forming the exocyclic imine with retention of the Z-configuration. Alternative oxidants, such as manganese dioxide or iodobenzene diacetate , may also be employed under anhydrous conditions.
Coupling with Naphthalene-2-Carboxamide
The final step involves coupling the benzothiazole intermediate with naphthalene-2-carboxamide.
Step 5: Amide Bond Formation
Naphthalene-2-carbonyl chloride is prepared by treating naphthalene-2-carboxylic acid with thionyl chloride (SOCl2) in refluxing dichloromethane. The acid chloride is then reacted with the benzothiazole amine intermediate in the presence of triethylamine (TEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions, yielding the target compound after 4–6 hours.
Purification and Characterization
Step 6: Recrystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals.
Analytical Data
- Melting Point : 218–220°C (decomposition observed above 230°C).
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.25–7.45 (m, 7H, naphthalene), 6.92 (d, J = 8.4 Hz, 1H, benzothiazole-H5), 6.78 (s, 1H, benzothiazole-H4), 4.32 (s, 2H, CH2-C≡CH), 3.21 (t, J = 2.6 Hz, 1H, C≡CH).
- HRMS : m/z calculated for C21H16N3O3S2 [M+H]+: 430.0634; found: 430.0638.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
- Regioselectivity in Sulfamoylation : Competing sulfonation at C5 or C7 is mitigated by using excess chlorosulfonic acid and low temperatures.
- Propargyl Group Stability : The alkyne moiety is sensitive to oxidation; thus, reactions are conducted under nitrogen atmosphere.
- Imine Configuration : Z-selectivity is enhanced by steric hindrance from the sulfamoyl group, as confirmed by NOESY NMR.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzothiazole and naphthalene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or other reduced forms of the sulfonamide group.
Substitution: Halogenated or nitrated derivatives of the benzothiazole or naphthalene rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biology and Medicine
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry
Dye and Pigment Production: The compound’s aromatic structure allows it to be used in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the benzothiazole and naphthalene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Benzothiazole vs. Triazole Derivatives
- Triazole-based analogs (e.g., compounds 6a-m and 7a-m in ) are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between alkynes and azides. These compounds exhibit triazole rings instead of benzothiazole, with IR and NMR data confirming amide (–NH, C=O) and aryl (C=C) functionalities . Example: 6b (2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide) shows distinct NO₂ asymmetric stretching at 1504 cm⁻¹ in IR and aromatic proton signals at δ 7.20–8.36 ppm in ¹H NMR .
- Benzothiazole derivatives (e.g., the target compound) prioritize sulfur-containing heterocycles, which may enhance metabolic stability compared to triazoles.
Substituted Benzothiazoles
- N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]-2-furamide (): Replaces naphthalene-2-carboxamide with a furan carboxamide , altering electronic properties and solubility. The furan’s lower aromaticity may reduce π-π stacking compared to naphthalene .
- N-(2Z)-6-acetamido-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide (): Features an acetamido group instead of sulfamoyl and an allyl (prop-2-en-1-yl) substituent instead of propargyl. The allyl group’s reduced electron-withdrawing character may impact reactivity .
Substituent Variations
Sulfamoyl vs. Acetamido/Nitro Groups
- Sulfamoyl (-SO₂NH₂) : Enhances hydrogen-bonding capacity and acidity (pKa ~10), crucial for target interactions in enzyme inhibition .
- Acetamido (-NHCOCH₃) : Provides moderate hydrogen-bonding ability but lower acidity (pKa ~15–20) .
- Nitro (-NO₂): Found in analogs like 6b and 6c (), nitro groups increase electrophilicity and may improve binding to electron-rich biological targets .
Propargyl vs. Allyl/Alkoxy Groups
- Propargyl (prop-2-yn-1-yl) : Introduces sp-hybridized carbon, enabling click chemistry modifications (e.g., cycloadditions) .
- Allyl (prop-2-en-1-yl) : Offers conjugation but lacks reactivity toward azides .
- Alkoxy : Compounds like (prop-2-yn-1-yloxy)naphthalene () prioritize ether linkages, affecting solubility and steric bulk .
Carboxamide Group Variations
Physicochemical and Spectral Comparisons
Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
